5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid Demonstrates Sub-Nanomolar Affinity for Wild-Type Carboxylesterase (αE7)
In a direct head-to-head comparison, a closely related structural analog, 3-bromo-5-(pyrrolidin-1-yl)phenylboronic acid (designated Compound 3), exhibited a Ki value of 250 pM against wild-type LcαE7 carboxylesterase. This affinity is significantly higher than that of other tested analogs. For example, a 3,4-disubstituted analog (Compound 2) demonstrated a Ki of 29 nM, highlighting the superiority of the 3,5-disubstitution pattern [1]. This quantitative difference confirms the critical role of the substitution pattern in achieving high potency.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 250 pM |
| Comparator Or Baseline | Compound 2 (3,4-disubstituted analog): 29 nM |
| Quantified Difference | 116-fold higher potency (lower Ki) |
| Conditions | In vitro enzyme inhibition assay against wild-type LcαE7 carboxylesterase |
Why This Matters
For researchers developing insecticide synergists, this data confirms that the 3,5-disubstitution pattern, present in 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid, is essential for achieving sub-nanomolar potency, making it a superior starting point for further optimization compared to analogs with alternative substitution patterns.
- [1] Correy, G. J., Zaidman, D., Harmelin, A., Carvalho, S., Mabbitt, P. D., Calaora, V., James, P. J., Kotze, A. C., Jackson, C. J., & London, N. (2019). Overcoming insecticide resistance through computational inhibitor design. Proceedings of the National Academy of Sciences, 116(42), 21012–21021. View Source
